5-Methyl-2-nitropyridin-4-ol
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Overview
Description
5-Methyl-2-nitropyridin-4-ol is an organic compound with the molecular formula C6H6N2O3 It is a derivative of pyridine, characterized by the presence of a methyl group at the 5-position, a nitro group at the 2-position, and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-nitropyridin-4-ol typically involves the nitration of 5-methylpyridin-4-ol. One common method is the reaction of 5-methylpyridin-4-ol with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-nitropyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-methyl-2-nitropyridin-4-one.
Reduction: Formation of 5-methyl-2-aminopyridin-4-ol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-nitropyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-nitropyridin-4-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4-nitropyridin-2-ol
- 5-Nitropyridin-2-ol
- 2-Methyl-5-nitropyridin-4-ol
Uniqueness
5-Methyl-2-nitropyridin-4-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C6H6N2O3 |
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Molecular Weight |
154.12 g/mol |
IUPAC Name |
5-methyl-2-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6N2O3/c1-4-3-7-6(8(10)11)2-5(4)9/h2-3H,1H3,(H,7,9) |
InChI Key |
JBZUGLKGLHCKPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=CC1=O)[N+](=O)[O-] |
Origin of Product |
United States |
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